2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine
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Overview
Description
2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a methyl group and an azetidine ring linked to a trifluoromethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethylbenzenesulfonyl chloride.
Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine ring substituted with a methyl group under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring and the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and bioavailability, while the azetidine ring may interact with biological receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group.
2-Fluoro-4-(trifluoromethyl)pyridine: Another pyridine derivative with both fluoro and trifluoromethyl groups.
Uniqueness
2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine is unique due to the presence of both the azetidine ring and the trifluoromethylbenzenesulfonyl group, which confer distinct chemical and biological properties not found in simpler pyridine derivatives.
Properties
Molecular Formula |
C16H15F3N2O3S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-methyl-4-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxypyridine |
InChI |
InChI=1S/C16H15F3N2O3S/c1-11-8-12(6-7-20-11)24-13-9-21(10-13)25(22,23)15-5-3-2-4-14(15)16(17,18)19/h2-8,13H,9-10H2,1H3 |
InChI Key |
KYZIHKAXIKWSLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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